N,N'-Ethylenebis[2-cyanoacetamide]
Description
N,N'-Ethylenebis[2-cyanoacetamide] is a bis-amide compound characterized by an ethylene (-CH₂-CH₂-) bridge connecting two 2-cyanoacetamide moieties. Its structure (Figure 1) features two nitrile (-CN) groups and two amide (-CONH-) functionalities, making it highly reactive in cyclocondensation and heterocyclic synthesis. This compound is widely employed as a precursor for synthesizing fused heterocycles, such as pyridofuropyrrolopyridines and bis-chromene derivatives, due to its ability to participate in nucleophilic reactions under basic conditions .
Properties
CAS No. |
3216-88-4 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-cyano-N-[2-[(2-cyanoacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C8H10N4O2/c9-3-1-7(13)11-5-6-12-8(14)2-4-10/h1-2,5-6H2,(H,11,13)(H,12,14) |
InChI Key |
MLIHWNHXHMKWJO-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CC#N)NC(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bridging Group Variations
N,N'-(Methylenebis(1,4-phenylene))bis(2-cyanoacetamide)
- Structure : Replaces the ethylene bridge with a methylene-linked aromatic (phenylene) group.
- Reactivity : The rigid phenylene spacer enhances planarity, favoring π-π interactions in supramolecular chemistry. This compound is utilized in synthesizing bis-chromene and pyridine derivatives through reactions with aldehydes or diketones .
- Applications : Preferred in drug design for stabilizing aromatic interactions in target molecules.
N,N'-(Ethane-1,2-diyl)bis(N-acetylacetamide) (CAS 10543-57-4)
- Structure: Ethylene bridge with acetylated amides instead of cyano groups.
- Reactivity: The electron-donating acetyl groups reduce electrophilicity compared to cyanoacetamides, limiting its use in cyclocondensation. However, it serves as a ligand in coordination chemistry due to its chelating amide sites .
- Applications : Metal complexation in catalysis or materials science.
Functional Group Modifications
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
- Structure: Monomeric cyanoacetamide with a methylaminocarbonyl substituent.
- Reactivity : The additional carbonyl group enhances hydrogen-bonding capacity, making it suitable for small-molecule crystallization studies. However, its toxicological profile remains understudied .
- Applications : Intermediate in agrochemical synthesis.
N,N'-Ethylenebis[2-(vinylsulfonyl)acetamide]
Coordination Chemistry Analogues
[N,N′-Ethylenebis(salicylaldimine)] (H₂salen)
Comparative Data Table
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